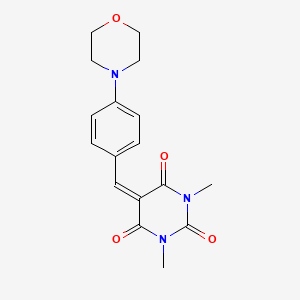

1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Beschreibung

1,3-Dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (referred to as the target compound) is a barbiturate derivative featuring a pyrimidine-2,4,6-trione core substituted with a 4-morpholinobenzylidene group at the 5-position and methyl groups at the 1- and 3-positions. This compound has been synthesized via condensation reactions between 1,3-dimethylbarbituric acid and 4-morpholinobenzaldehyde, achieving an 80% yield . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 8.41 (d, J = 9.3 Hz, 2H), 8.26 (s, 1H), 7.05 (d, J = 9.3 Hz, 2H), 3.73 (m, 4H, morpholine), 3.48 (m, 4H, morpholine), 3.23 (s, 6H, N–CH₃) .

- HRMS: m/z 330.1446 (calculated for C₁₆H₁₈N₂O₃) .

The morpholine substituent introduces polarity and hydrogen-bonding capacity, which may enhance solubility and biological interactions compared to simpler analogs.

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-18-15(21)14(16(22)19(2)17(18)23)11-12-3-5-13(6-4-12)20-7-9-24-10-8-20/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXBNNQSGOZUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 4-morpholinobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the development of pharmaceuticals. Pyrimidine derivatives are known for their diverse pharmacological properties, including:

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antibacterial Properties : Compounds with pyrimidine structures have been investigated for their ability to combat bacterial infections. The incorporation of morpholine groups enhances solubility and bioactivity, making these derivatives suitable candidates for antibiotic development .

- Anti-inflammatory Effects : The presence of morpholine in the structure has been linked to anti-inflammatory activity. Experimental models have shown that such compounds can reduce inflammation markers in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Biological Research

1,3-Dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been utilized in biological studies to explore cellular mechanisms:

- Mechanistic Studies : The compound has been used to investigate the role of pyrimidine derivatives in cellular signaling pathways. For instance, studies have shown that these compounds can modulate pathways involved in cell survival and apoptosis .

- Drug Design : The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers have employed it in structure-activity relationship studies to optimize potency and selectivity against specific biological targets .

Materials Science

Beyond biological applications, there is emerging interest in the use of this compound in materials science:

- Polymer Chemistry : The compound's reactivity allows it to be integrated into polymer matrices for creating functional materials. Its ability to form stable bonds with other materials makes it suitable for developing coatings and composites with enhanced properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Antibacterial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Antitumor Activity

A notable study conducted by Cody et al. (1997) explored the antitumor effects of pyrimidine derivatives similar to 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. The study demonstrated that these compounds could significantly inhibit the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Anti-inflammatory Effects

In a recent investigation published in 2023, researchers tested a series of morpholine-substituted pyrimidines for anti-inflammatory properties using a rat model of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzylidene Derivatives

2.1.1. 5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : Differs by replacing the morpholine group with a methoxy (-OCH₃) substituent.

- Synthesis : Prepared via Claisen-Schmidt condensation of barbituric acid and 4-methoxybenzaldehyde .

- Key Properties : Exhibits similar electronic conjugation but reduced polarity compared to the morpholine analog. Spectroscopic data (¹H/¹³C NMR) align with its planar benzylidene structure .

- Biological Relevance: Methoxy-substituted barbiturates are noted for antifibrotic effects via NF-κB inhibition .

2.1.2. 1,3-Dimethyl-5-(2,4,6-trimethylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : Features a bulky 2,4,6-trimethylbenzylidene group.

- Synthesis : Condensation of 1,3-dimethylbarbituric acid with 2,4,6-trimethylbenzaldehyde in aqueous Et₂NH .

- Key Properties: The steric hindrance from methyl groups reduces reactivity and solubility. X-ray crystallography confirms a non-planar geometry due to steric clashes .

- Applications : Primarily studied for crystallographic and thermal stability properties .

Functionalized Hydrazone and Triazine Derivatives

2.2.1. 1,3-Dimethyl-5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : Incorporates a phenylhydrazone moiety.

- Biological Activity : Demonstrates dual xanthine oxidase inhibition (IC₅₀ = 24.3 μM) and antioxidant activity (DPPH radical scavenging, IC₅₀ = 18.8 μM) .

- Comparison : The hydrazone group introduces redox activity absent in the target compound, making it more suited for oxidative stress-related applications .

2.2.2. 1,3-Dimethyl-5-(triazine-hydrazone)pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure: Contains a morpholino-triazine hydrazone side chain.

- Synthetic Complexity : Requires multi-step synthesis, unlike the straightforward condensation used for the target compound .

Halogenated and Heterocyclic Analogs

2.3.1. 5-(2-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : Bromine substituent at the 2-position of the benzylidene group.

- Reactivity : The electron-withdrawing Br atom enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attacks .

- Applications : Used as a precursor for cross-coupling reactions .

2.3.2. (5E)-5-[(1-Ethylindol-3-yl)methylene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Structure : Substituted with an indole heterocycle and fluorophenyl group.

- Properties : The indole moiety enables π-π stacking interactions, while fluorine enhances metabolic stability .

- Potential Use: Likely explored for CNS-targeted activity due to structural similarity to barbiturate neuroactive compounds .

Comparative Analysis Table

Key Research Findings

- Substituent Effects : The morpholine group in the target compound improves solubility and hydrogen-bonding capacity compared to methoxy or alkyl-substituted analogs .

- Biological Relevance : Hydrazone and triazine derivatives exhibit targeted bioactivity (e.g., antiproliferative, enzyme inhibition), whereas the target compound’s applications remain underexplored .

- Synthetic Efficiency : The target compound’s high-yield synthesis (80%) contrasts with multi-step routes required for triazine hybrids .

Biologische Aktivität

1,3-Dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a condensation reaction between 1,3-dimethylbarbituric acid and 4-morpholinobenzaldehyde. The resulting compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Table 1: Key Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 256.29 g/mol |

| Melting Point | 185-190 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives of pyrimidine compounds, 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

- Study Design : The compound was tested against a panel of bacterial strains using the disk diffusion method.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.

- : The compound showed promising antibacterial properties comparable to standard antibiotics.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study: Antifungal Efficacy

- Study Design : Broth microdilution method was employed to assess antifungal activity.

- Results : The compound effectively inhibited fungal growth at low concentrations.

- : This suggests potential for development into antifungal therapies.

The biological activity of 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is hypothesized to be related to its ability to interact with bacterial cell membranes and disrupt cellular processes. The presence of the morpholine moiety may enhance its lipophilicity and facilitate membrane penetration.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects.

Q & A

Basic Question

- 1H/13C NMR : Characteristic signals include aromatic protons (δ 8.41 ppm for benzylidene protons) and morpholine ring protons (δ 3.4–3.7 ppm) . The methyl groups on the pyrimidine ring appear as singlets (δ 3.23 ppm) .

- HRMS : Confirm molecular weight (e.g., observed m/z 330.1446 vs. calculated 329.1376) .

- X-ray crystallography : Use SHELX software for structure refinement. The pyrimidine ring adopts an envelope conformation, with substituent positions validated via C–H⋯O hydrogen bonding patterns .

What advanced strategies are used to study the compound’s biological activity, such as antifibrotic or protein aggregation inhibition effects?

Advanced Question

- In vitro assays : For antifibrotic activity, use hepatic stellate cells (HSCs) treated with the compound (e.g., 10–50 µM) and measure NF-κB pathway markers (e.g., IκBα degradation) via Western blot .

- Protein aggregation inhibition : Employ mutant SOD1 models, quantify aggregation via Thioflavin T fluorescence, and calculate EC50 values (e.g., 0.68–3.36 µM for related pyrimidine-2,4,6-triones) .

- Dose-response curves : Use nonlinear regression to determine potency and selectivity .

How do substituents on the benzylidene or morpholine groups affect the compound’s reactivity and bioactivity?

Advanced Question

- Electronic effects : Electron-donating groups (e.g., methoxy) on the benzylidene moiety enhance conjugation, stabilizing the Knoevenagel adduct and improving yield .

- Steric effects : Bulky substituents (e.g., anthryl) reduce aggregation-induced emission (AIE) efficiency but may enhance binding specificity .

- Morpholine modification : Replacing morpholine with smaller heterocycles (e.g., piperidine) alters solubility and CNS penetration, as seen in barbiturate analogs .

What computational methods are employed to predict the compound’s interactions with biological targets?

Advanced Question

- Molecular docking : Use AutoDock Vina to model binding to NF-κB or SOD1. The morpholine group’s oxygen atoms form hydrogen bonds with Arg residues in the NF-κB p65 subunit .

- MD simulations : Assess stability of compound-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .

- QSAR models : Correlate substituent hydrophobicity (logP) with EC50 values to guide derivative design .

How can researchers resolve contradictions in crystallographic or spectroscopic data during structure validation?

Advanced Question

- Data reconciliation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify conformational discrepancies .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and improve R-factors .

- Validation tools : Employ PLATON/CHECKCIF to flag symmetry issues or missed hydrogen bonds .

What are the best practices for optimizing reaction scalability while maintaining enantiomeric purity?

Advanced Question

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported thioureas) enable recycling and reduce ee loss in large-scale syntheses .

- Flow chemistry : Continuous flow systems minimize side reactions and improve heat transfer for exothermic condensations .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor ee in real time .

How can researchers design derivatives to enhance solubility or bioavailability without compromising activity?

Advanced Question

- Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl peroxides) that cleave in vivo to release the active compound .

- Salt formation : Pair the compound with counterions (e.g., HCl) to improve aqueous solubility .

- PEGylation : Attach polyethylene glycol chains to the morpholine group to enhance plasma half-life .

What are the key considerations for reproducibility in biological assays involving this compound?

Advanced Question

- Compound stability : Store solutions in anhydrous DMSO at –20°C to prevent hydrolysis of the benzylidene group .

- Cell line validation : Use STR profiling to confirm HSC or neuronal cell line authenticity .

- Positive controls : Include known NF-κB inhibitors (e.g., BAY 11-7082) or aggregation inhibitors (e.g., arimoclomol) to benchmark activity .

How should researchers address discrepancies between in vitro and in silico activity predictions?

Advanced Question

- Membrane permeability assays : Measure PAMPA permeability to identify false negatives caused by poor cellular uptake .

- Metabolite screening : Use LC-MS to detect rapid degradation in cell media that may reduce observed potency .

- Allosteric binding : Re-dock the compound to secondary binding pockets not identified in initial docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.